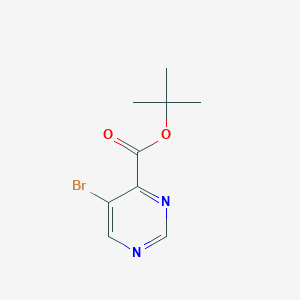

tert-Butyl 5-bromopyrimidine-4-carboxylate

Description

tert-Butyl 5-bromopyrimidine-4-carboxylate is a brominated pyrimidine derivative characterized by a tert-butyl ester group at position 4 and a bromine atom at position 5 of the pyrimidine ring. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 271.10 g/mol. The tert-butyl group enhances steric bulk, influencing solubility and stability, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) in pharmaceutical synthesis . This compound is typically employed as an intermediate in drug discovery, leveraging its carboxylate ester as a protective group that can be cleaved under acidic conditions .

Properties

IUPAC Name |

tert-butyl 5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-6(10)4-11-5-12-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYDLPVKJJEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=NC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-bromopyrimidine-4-carboxylate has been investigated for its potential as an anticancer agent . Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines by interfering with critical cellular signaling pathways . The bromine atom in the pyrimidine ring may enhance its binding affinity to biological targets, making it a valuable lead compound for further drug development.

Antimicrobial Activity

Research has shown that derivatives of brominated pyrimidines exhibit antimicrobial properties. This compound may also possess similar effects, making it a candidate for developing new antimicrobial agents. Its mechanism of action could involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of lipoxygenase enzymes involved in the biosynthesis of inflammatory mediators . This property suggests its applicability in treating conditions such as arthritis or asthma.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which tert-Butyl 5-bromopyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis by mimicking the natural substrates of these enzymes. The molecular targets and pathways involved can vary, but often include enzymes such as DNA polymerases and RNA polymerases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 5-bromopyrimidine-4-carboxylate is compared below with structurally analogous pyrimidine and pyridine derivatives. Key distinctions arise from substituent positions, electronic effects, and functional group reactivity.

Table 1: Structural and Functional Comparison

*Similarity Index : Calculated based on structural and functional overlap (0–1 scale) .

Key Findings:

Substituent Effects on Reactivity :

- The bromine atom in this compound enhances electrophilicity at position 5, making it superior to chloro or fluoro analogs (e.g., fluorine in ) in nucleophilic substitution reactions .

- The tert-butyl ester provides hydrolytic stability compared to methyl or ethyl esters, though deprotection requires stronger acids .

Steric and Electronic Influence: Bulky tert-butyl groups in pyrimidine derivatives reduce reaction rates in sterically hindered environments. For example, tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (similarity 0.69) exhibits slower piperazine ring functionalization compared to non-bulky analogs . Electron-withdrawing carboxylate groups at position 4 activate the pyrimidine ring toward electrophilic substitution, contrasting with electron-donating groups (e.g., methoxy in ), which deactivate the ring .

Applications in Synthesis: Brominated derivatives like this compound are preferred over chlorinated or non-halogenated analogs for cross-coupling reactions due to bromine’s superior leaving-group ability . Compared to N-Boc-2-amino-5-bromopyrimidine, the carboxylate group in the target compound offers distinct reactivity for ester hydrolysis or amide formation .

Safety and Handling :

- Brominated pyrimidines generally require stricter handling protocols than fluorine-containing analogs (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate in ) due to bromine’s higher toxicity and environmental persistence .

Biological Activity

tert-Butyl 5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position and a tert-butyl group at the 2-position, which enhances its chemical reactivity and biological interactions. The following sections detail its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of functional groups such as the bromine atom and the carboxylate moiety significantly influences its biological properties, making it a valuable scaffold for drug development.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activity. It has been shown to interact with various biological targets, including:

- Kinases : The compound influences kinase activity, which plays a crucial role in signaling pathways affecting cell growth and metabolism. This modulation can lead to altered gene expression and cellular responses .

- Antiviral Activity : Derivatives of this compound have demonstrated antiviral properties, particularly against Tobacco Mosaic Virus (TMV). Certain derivatives exhibited inhibitory effects comparable to known antiviral agents like ribavirin .

Anticancer Activity

A study on novel bromopyrimidine derivatives, including this compound, revealed promising anticancer activity against various cancer cell lines. The compound was evaluated using the MTT assay against:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

Results indicated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It binds to specific enzymes involved in critical metabolic pathways.

- Signal Transduction Modulation : By affecting kinase activity, it alters downstream signaling cascades that regulate cellular functions such as proliferation and apoptosis .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of related compounds that share similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-methylthio-pyrimidine-4-carboxylic acid | Methylthio group at position 2 | Different biological activity profile |

| 5-Bromo-2,4-di-tert-butoxypyrimidine | Two tert-butoxy groups | Enhanced lipophilicity |

| 2-(tert-butyl)-pyrimidine-4-carboxylic acid | Lacks bromine substituent | Different reactivity and stability |

This comparison highlights how structural modifications can influence the biological activity of pyrimidine derivatives .

Case Studies

Several studies have investigated the biological activity of this compound derivatives:

- Antiviral Studies : In one study, derivatives demonstrated significant anti-TMV activity with varying degrees of effectiveness compared to standard antiviral treatments .

- Anticancer Evaluations : A series of synthesized bromopyrimidine analogs were tested for their anticancer properties, revealing promising results against multiple cancer cell lines .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.